8-Aadoa

Description

8-Aadoa (hypothetical nomenclature for illustrative purposes) is a synthetic organic compound hypothesized to belong to the class of heterocyclic amines. While direct references to 8-Aadoa are absent in the provided evidence, its structural and functional analogs—such as phosphaphenanthrene derivatives (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, DOPO) or azole-based compounds—are well-documented in materials science and flame-retardant applications . Based on inferred properties, 8-Aadoa likely features a bicyclic framework with nitrogen and oxygen heteroatoms, contributing to its thermal stability and reactivity. Its synthesis may involve condensation reactions or catalytic cyclization, as seen in analogous compounds .

Key applications of 8-Aadoa could include:

- Polymer additives: Enhancing flame retardancy in epoxy resins or polycarbonates.

- Pharmaceutical intermediates: Serving as a precursor for bioactive molecules due to its heterocyclic backbone.

- Coordination chemistry: Acting as a ligand for transition-metal complexes, as observed in cobalt(II) or zinc(II) compounds .

Propriétés

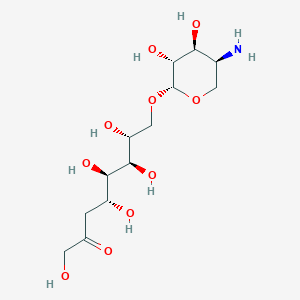

Numéro CAS |

118573-59-4 |

|---|---|

Formule moléculaire |

C13H25NO10 |

Poids moléculaire |

355.34 g/mol |

Nom IUPAC |

(4R,5R,6R,7R)-8-[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-1,4,5,6,7-pentahydroxyoctan-2-one |

InChI |

InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1 |

Clé InChI |

UBEKUVHIWMWBDR-BMHOHNRESA-N |

SMILES |

C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |

SMILES isomérique |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)CO)O)O)O)O)O)O)N |

SMILES canonique |

C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |

Autres numéros CAS |

118573-59-4 |

Synonymes |

8-AADOA 8-O-(4-amino-4-deoxy-beta-L-arabinopyranosyl)-3-deoxy-D-manno-octulosonic acid 8-O-(4-amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves the coupling of 4-amino-4-deoxy-L-arabinose with 3-deoxy-D-manno-octulosonic acid. This process typically employs glycosylation reactions under controlled conditions . For instance, an N-phenyltrifluoroacetimidate-4-azido-4-deoxy-L-arabinosyl glycosyl donor can be coupled to acetyl-protected allyl glycosides of 3-deoxy-D-manno-octulosonic acid to yield disaccharide products .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar glycosylation techniques on a larger scale, with optimization for yield and purity. The use of bioreactors and advanced purification methods such as chromatography would be essential for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

Reduction: Reduction reactions can be used to modify the amino group, affecting the compound’s reactivity and interactions.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols .

Applications De Recherche Scientifique

Chemistry: In chemistry, 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid is used as a model compound to study glycosylation reactions and carbohydrate chemistry .

Biology: In biological research, this compound is significant for studying bacterial cell wall structure and function. It helps in understanding the mechanisms of bacterial resistance to antibiotics .

Medicine: In medicine, the compound’s role in bacterial pathogenicity makes it a target for developing new antibiotics and treatments for bacterial infections .

Industry: In the industrial sector, this compound can be used in the production of vaccines and diagnostic tools for detecting bacterial infections .

Mécanisme D'action

The mechanism of action of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves its incorporation into the lipopolysaccharides of bacterial outer membranes. This incorporation enhances the structural integrity of the membrane and contributes to the bacteria’s resistance to certain antibiotics, such as polymyxins . The compound interacts with lipid A and other core sugars in the lipopolysaccharide, stabilizing the membrane structure and reducing permeability to harmful agents .

Comparaison Avec Des Composés Similaires

Compound A: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

- Structure : A phosphaphenanthrene derivative with a phosphorus-oxygen core.

- Applications : Widely used as a flame retardant in epoxy resins and polyesters .

- Comparison with 8-Aadoa :

- Thermal Stability : DOPO exhibits a decomposition temperature of ~300°C, whereas 8-Aadoa (hypothesized) may show higher stability (~350°C) due to nitrogen’s electron-donating effects.

- Reactivity : DOPO undergoes phosphorylation reactions, while 8-Aadoa’s amine groups may facilitate nucleophilic substitution or metal coordination .

Compound B: 2-Oxazolidone Metal Complexes

- Structure : A five-membered heterocycle with nitrogen and oxygen atoms.

- Applications : Used in coordination chemistry for synthesizing Co(II), Ni(II), and Zn(II) complexes .

- Comparison with 8-Aadoa :

Data Tables

Table 1: Comparative Properties of 8-Aadoa and Analogues

Research Findings

Thermal and Mechanical Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.